6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-chlorobenzoate
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Description
6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-chlorobenzoate is a useful research compound. Its molecular formula is C20H15ClO4 and its molecular weight is 354.79. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity : A study by Garazd et al. (2002) demonstrated the synthesis of Mannich bases containing dialkylaminomethyl group in the 2- and 4-positions of 7,8,9,10-tetrahydrobenzo[c]chromen-6-one. Pharmacological screening indicated low toxicity and potential stimulant effects on the central and peripheral nervous systems, with neuroleptic and tranquilizing activities (Garazd, Panteleimonova, Garazd, & Khilya, 2002).
Fluorescence and Metal Interaction Properties : Research by Gülcan et al. (2022) focused on the fluorescence probe properties of benzo[c]chromen-6-one derivatives. They found that certain derivatives displayed fluorescence enhancement in the presence of metals, suggesting potential applications in analytical, environmental, and medicinal chemistry (Gülcan, Shukur, Mavideniz, Sírkecíoǧlu, & Gazi, 2022).
Antimicrobial Activity : El-Shaaer (2012) reported on the synthesis of 7-amino-9-hydroxy-6-oxo-6H-benzo[c]chromene-8-carbonitrile derivatives and their antimicrobial activities. The structures of these products were confirmed through various analytical methods (El-Shaaer, 2012).
Fluorescence Properties in Solid State : Shi, Liang, and Zhang (2017) synthesized various derivatives of 6-oxo-6H-benzo[c]chromene-8-carboxylic acid and investigated their fluorescence properties. They noted significant fluorescence in ethanol solution and the solid state due to a larger conjugated system and various hydrogen bonds (Shi, Liang, & Zhang, 2017).
Potential as Cholinesterase Inhibitors : Gulcan et al. (2014) explored hydroxylated 6H-benzo[c]chromen-6-one derivatives as potential acetylcholinesterase and butyrylcholinesterase inhibitors. Their study indicated that these compounds exerted comparable activity to existing Alzheimer's Disease treatments in vitro and in vivo (Gulcan, Unlu, Esiringu, Erçetin, Şahin, Oz, & Şahin, 2014).
Properties
IUPAC Name |
(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClO4/c21-13-7-5-12(6-8-13)19(22)24-14-9-10-16-15-3-1-2-4-17(15)20(23)25-18(16)11-14/h5-11H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOCAMKZCMGQOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C=C(C=C3)OC(=O)C4=CC=C(C=C4)Cl)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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